LCB 03-0110 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H25Cl2N3O2S |

|---|---|

Molecular Weight |

490.4 g/mol |

IUPAC Name |

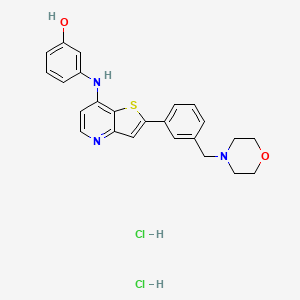

3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride |

InChI |

InChI=1S/C24H23N3O2S.2ClH/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27;;/h1-8,13-15,28H,9-12,16H2,(H,25,26);2*1H |

InChI Key |

OEWGAUGZPPUIPF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

LCB 03-0110 Dihydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCB 03-0110 dihydrochloride (B599025) is a potent, orally active, multi-targeted tyrosine kinase inhibitor. It exhibits significant inhibitory activity against a range of kinases, including c-Src, Discoidin Domain Receptors (DDR1 and DDR2), Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk). This broad-spectrum activity allows LCB 03-0110 to modulate multiple signaling pathways implicated in fibrosis, inflammation, angiogenesis, and neurodegeneration. This document provides a comprehensive technical overview of LCB 03-0110, summarizing its kinase inhibition profile, detailing its effects on key signaling pathways, and outlining relevant experimental methodologies.

Core Compound Properties

| Property | Value |

| Chemical Name | 3-((2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-yl)amino)phenol dihydrochloride |

| Molecular Formula | C₂₄H₂₅Cl₂N₃O₂S |

| Molecular Weight | 490.45 g/mol |

| Mechanism of Action | ATP-competitive tyrosine kinase inhibitor |

Kinase Inhibition Profile

LCB 03-0110 has been characterized as a potent inhibitor of several key tyrosine kinases. The following tables summarize its inhibitory activity.

Table 2.1: IC₅₀ Values for Key Target Kinases

| Kinase Target | IC₅₀ (nM) | Assay Type |

| c-Src | 1.3 | In vitro kinase assay[1] |

| DDR2 (active form) | 6 | In vitro kinase assay[2] |

| DDR2 (non-activated form) | 145 | In vitro kinase assay[2] |

| DDR1 (autophosphorylation) | 164 | Cell-based assay (HEK293)[2] |

| DDR2 (autophosphorylation) | 171 | Cell-based assay (HEK293)[2] |

Table 2.2: Inhibitory Activity Against a Broader Kinase Panel

A screening of LCB 03-0110 at a concentration of 10 µM against a panel of 60 kinases demonstrated that it inhibited over 90% of 20 specific tyrosine kinases.[2]

Pharmacokinetics

Preclinical studies in mice have provided initial insights into the pharmacokinetic properties of LCB 03-0110.

Table 3.1: Preclinical Pharmacokinetic Parameters in Mice

| Parameter | Value | Route of Administration |

| Plasma:Brain Ratio | 12% | Intraperitoneal |

| Effective Doses | 1.25, 2.5, 5, 10 mg/kg | Intraperitoneal |

Key Signaling Pathways and Mechanism of Action

LCB 03-0110 exerts its biological effects by intervening in several critical signaling cascades.

Inhibition of TGF-β1-Induced Fibroblast Activation

Transforming growth factor-beta 1 (TGF-β1) is a key driver of fibrosis. LCB 03-0110 has been shown to suppress the activation of fibroblasts induced by TGF-β1.[1] This is achieved, in part, through the inhibition of DDR1 and DDR2, which are receptors for collagen, a major component of the fibrotic extracellular matrix.

Caption: LCB 03-0110 inhibits TGF-β1-induced fibroblast activation.

Suppression of LPS-Induced Macrophage Activation

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a potent inflammatory response in macrophages via Toll-like receptor 4 (TLR4). LCB 03-0110 attenuates this response by inhibiting downstream signaling molecules, including p38 and ERK.[3]

Caption: LCB 03-0110 suppresses LPS-induced macrophage activation.

Anti-Angiogenic Effects via VEGFR-2 and JAK/STAT3 Inhibition

LCB 03-0110 demonstrates anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathways.[4][5]

Caption: LCB 03-0110 inhibits angiogenesis via VEGFR-2 and JAK/STAT3.

Detailed Experimental Methodologies

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC₅₀ value of LCB 03-0110 against a specific kinase.

-

Protocol:

-

Prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase assay buffer.

-

Add varying concentrations of LCB 03-0110 (typically in DMSO, with a final DMSO concentration kept constant across all wells) to the reaction mixture.

-

Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radioactive methods like ADP-Glo™ Kinase Assay (Promega), which measures ADP production.

-

Plot the percentage of kinase inhibition against the logarithm of the LCB 03-0110 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Cell-Based Autophosphorylation Assay

-

Objective: To assess the inhibitory effect of LCB 03-0110 on the autophosphorylation of a receptor tyrosine kinase in a cellular context.

-

Protocol:

-

Culture a suitable cell line (e.g., HEK293 cells overexpressing the target receptor) to sub-confluency.

-

Pre-treat the cells with various concentrations of LCB 03-0110 for a defined period.

-

Stimulate the cells with the appropriate ligand (e.g., collagen for DDRs) to induce receptor autophosphorylation.

-

Lyse the cells and perform a Western blot analysis using an antibody specific for the phosphorylated form of the target receptor.

-

Use an antibody against the total protein of the target receptor as a loading control.

-

Quantify the band intensities to determine the concentration-dependent inhibition of autophosphorylation.

-

In Vivo Murine Models

-

Objective: To evaluate the in vivo efficacy of LCB 03-0110 in a disease model.

-

Protocol (Example: Neurodegeneration Model):

-

Utilize a transgenic mouse model of neurodegeneration (e.g., a model expressing mutant human α-synuclein).

-

Administer LCB 03-0110 or a vehicle control to the mice via a specified route (e.g., intraperitoneal injection) at a defined dose and frequency.

-

After the treatment period, sacrifice the animals and collect relevant tissues (e.g., brain).

-

Analyze the tissues for pathological markers (e.g., levels of aggregated α-synuclein, neuroinflammation markers) using techniques such as immunohistochemistry, ELISA, or Western blotting.

-

Behavioral tests can also be conducted during the treatment period to assess functional outcomes.

-

Conclusion

LCB 03-0110 dihydrochloride is a versatile multi-kinase inhibitor with a compelling preclinical profile. Its ability to potently inhibit key kinases involved in fibrosis, inflammation, and angiogenesis makes it a promising candidate for further investigation in a variety of therapeutic areas, including fibrotic diseases, inflammatory disorders, oncology, and neurodegenerative conditions. The data and methodologies presented in this whitepaper provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 1. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. med.upenn.edu [med.upenn.edu]

- 4. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

LCB 03-0110 Dihydrochloride: A Multi-Targeted Kinase Inhibitor for Fibro-Inflammatory and Neoplastic Disorders

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LCB 03-0110 dihydrochloride (B599025) is a potent, orally bioavailable small molecule inhibitor targeting a spectrum of tyrosine kinases implicated in fibrosis, inflammation, and angiogenesis. This thienopyridine derivative exhibits robust inhibitory activity against key kinases including c-Src, Discoidin Domain Receptors (DDR1 and DDR2), Bruton's tyrosine kinase (Btk), and Spleen tyrosine kinase (Syk). Furthermore, it modulates the activity of VEGFR-2, Tie-2, and components of the JAK/STAT signaling pathway. This technical guide provides a comprehensive overview of the target kinases of LCB 03-0110, presenting quantitative inhibition data, detailed experimental protocols for target validation and pathway analysis, and visual representations of the associated signaling cascades.

Core Target Kinase Profile

LCB 03-0110 dihydrochloride has been identified as a multi-kinase inhibitor with high potency against several key tyrosine kinases. The primary targets and their corresponding inhibitory concentrations (IC50) are summarized below.

| Target Kinase | IC50 (nM) | Comments |

| c-Src | 1.3 | Potent inhibition of a key proto-oncogene involved in cell proliferation, survival, and migration.[1] |

| DDR1 | 164 | Inhibition of collagen-induced autophosphorylation in cell-based assays.[2][3] |

| DDR2 (active form) | 6 | Demonstrates preferential inhibition of the activated conformation of DDR2.[2][3] |

| DDR2 (non-activated) | 145 | Weaker inhibition of the inactive form of DDR2.[2][3] |

| DDR2 (cell-based) | 171 | Inhibition of collagen-induced autophosphorylation in cell-based assays.[2][3] |

| Btk | - | Identified as a primary target; specific IC50 value not publicly available.[4] |

| Syk | - | Identified as a primary target; specific IC50 value not publicly available.[4] |

| VEGFR-2 | - | Inhibition of VEGFR-2 kinase activity demonstrated.[2] |

| Tie-2 | - | Inhibition of Tie-2 kinase activity demonstrated.[2] |

Note: A kinase panel assay against 60 kinases revealed that at a concentration of 10 µM, LCB 03-0110 inhibited over 90% of 20 different tyrosine kinases, underscoring its broad-spectrum activity. However, the complete list and specific IC50 values from this panel are not publicly available.[2][3]

Affected Signaling Pathways

The multi-targeted nature of LCB 03-0110 leads to the modulation of several critical downstream signaling pathways involved in cellular processes such as inflammation, fibrosis, and angiogenesis.

DDR1/2 Signaling in Fibrosis

DDR1 and DDR2 are receptor tyrosine kinases that are activated by collagen and play a crucial role in fibroblast activation and extracellular matrix remodeling. LCB 03-0110's inhibition of DDR1/2 disrupts these processes, leading to anti-fibrotic effects.

Caption: DDR1/2 Signaling Inhibition by LCB 03-0110.

Src, Btk, and Syk Signaling in Inflammation

c-Src, Btk, and Syk are non-receptor tyrosine kinases that are integral to signaling cascades in immune cells. Their inhibition by LCB 03-0110 leads to a reduction in pro-inflammatory responses.

Caption: Inhibition of Key Immune Signaling Kinases.

VEGFR-2 and JAK/STAT Signaling in Angiogenesis and Inflammation

LCB 03-0110 has been shown to inhibit VEGFR-2, a key mediator of angiogenesis. It also impacts the JAK/STAT pathway, which is crucial for cytokine signaling and immune responses.

Caption: Dual Inhibition of Angiogenesis and Inflammatory Signaling.

Experimental Protocols

The following sections outline the methodologies for key experiments to characterize the activity of LCB 03-0110.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the IC50 of LCB 03-0110 against a target kinase.

Workflow Diagram:

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions to obtain a range of concentrations for testing.

-

Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

-

Prepare the substrate and [γ-33P]ATP mixture in the reaction buffer.

-

-

Kinase Reaction:

-

Add the recombinant target kinase to the wells of a microtiter plate.

-

Add the various dilutions of LCB 03-0110 or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/[γ-33P]ATP mixture.

-

Incubate for a specified time (e.g., 120 minutes) at room temperature with gentle shaking.

-

-

Detection and Analysis:

-

Stop the reaction by adding an acidic solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a filter membrane that binds the phosphorylated substrate.

-

Wash the filter to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each LCB 03-0110 concentration and determine the IC50 value by non-linear regression analysis.

-

Cell-Based DDR1/2 Autophosphorylation Assay

This protocol details the investigation of LCB 03-0110's effect on collagen-induced DDR1 and DDR2 autophosphorylation in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells overexpressing DDR1 or DDR2 (e.g., HEK293-DDR1b or HEK293-DDR2) to near confluency.

-

Serum-starve the cells for 24 hours.

-

Pre-treat the cells with varying concentrations of LCB 03-0110 for 1 hour.

-

Stimulate the cells with collagen I (e.g., 20 µg/mL) for 90 minutes.

-

-

Protein Extraction and Western Blotting:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody against phospho-DDR1 or phospho-DDR2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody against total DDR1 or DDR2, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Calculate the percentage of inhibition of autophosphorylation for each LCB 03-0110 concentration and determine the IC50 value.

-

Analysis of Downstream Signaling Pathways (Akt, FAK, MAPK)

This protocol outlines the general procedure for examining the effect of LCB 03-0110 on the phosphorylation status of key downstream signaling molecules.

Methodology:

-

Cell Culture and Treatment:

-

Use an appropriate cell line (e.g., primary dermal fibroblasts for Akt/FAK analysis, or macrophages for MAPK analysis).

-

After reaching desired confluency, serum-starve the cells.

-

Pre-treat with LCB 03-0110 at various concentrations.

-

Stimulate the cells with an appropriate agonist (e.g., TGF-β1 and type I collagen for fibroblasts, or LPS for macrophages).

-

-

Western Blotting:

-

Perform protein extraction and Western blotting as described in section 3.2.

-

Use primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-Akt (Ser473), phospho-FAK (Tyr861), phospho-p44/42 MAPK (ERK1/2), phospho-p38 MAPK).

-

Normalize to the total protein levels of each respective kinase and a loading control.

-

JAK/STAT Signaling Pathway Analysis

This protocol describes how to assess the inhibitory effect of LCB 03-0110 on cytokine-induced STAT phosphorylation.

Methodology:

-

Cell Culture and Treatment:

-

Use a cell line responsive to a specific cytokine that activates the JAK/STAT pathway (e.g., human leukemia THP-1 cells for IL-6 stimulation).

-

Serum-starve the cells prior to the experiment.

-

Pre-incubate the cells with different concentrations of LCB 03-0110.

-

Stimulate the cells with the relevant cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes).

-

-

Western Blotting:

-

Follow the Western blotting procedure as outlined in section 3.2.

-

Use a primary antibody against the phosphorylated form of the STAT protein of interest (e.g., phospho-STAT3).

-

Normalize to total STAT3 and a loading control.

-

Conclusion

This compound is a promising multi-kinase inhibitor with a well-defined profile against key kinases involved in fibro-inflammatory diseases and cancer. Its ability to potently inhibit c-Src, DDR1/2, Btk, and Syk, and to modulate VEGFR-2 and JAK/STAT signaling pathways, provides a strong rationale for its further investigation and development as a therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to further explore the mechanism of action and therapeutic potential of this compound.

References

- 1. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

LCB 03-0110: A Potent c-Src Inhibitor with Anti-Fibrotic and Anti-Inflammatory Properties

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LCB 03-0110, a thienopyridine derivative, has emerged as a potent, ATP-competitive inhibitor of the c-Src proto-oncogene, non-receptor tyrosine kinase.[1][2] Extensive preclinical research has demonstrated its significant inhibitory activity not only against c-Src but also a range of other kinases implicated in pathological processes such as fibrosis and inflammation. This technical guide provides a comprehensive overview of the c-Src inhibitory activity of LCB 03-0110, detailing its quantitative inhibitory profile, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of LCB 03-0110 has been quantified against a panel of protein tyrosine kinases, revealing a strong affinity for c-Src and other key signaling molecules.

Table 1: In Vitro Kinase Inhibitory Activity of LCB 03-0110

| Target Kinase | IC50 (nM) | Notes |

| c-Src | 1.3 | Potent inhibition of the primary target.[3][4][5] |

| DDR1 | 164 (cell-based) | Inhibition of collagen-induced autophosphorylation in HEK293 cells.[2] |

| DDR2 | 6 (activated), 145 (non-activated), 171 (cell-based) | Preferential inhibition of the activated form. Cell-based data from HEK293 cells.[2] |

| BTK | - | Identified as a potent inhibitor.[3][4][5][6] |

| Syk | - | Identified as a potent inhibitor.[3][4][5][6] |

| Src Family Kinases | 2-20 | Broad inhibitory activity against all eight Src family kinases. |

| VEGFR2 | - | Identified as a target.[7] |

| TIE-2 | - | Identified as a target.[8] |

| JAK/STAT3 | - | Implicated as a target in the context of angiogenesis.[8] |

Table 2: Cellular Activity of LCB 03-0110

| Cell Type | Assay | Stimulus | Effect | IC50 (nM) / Effective Concentration |

| Primary Dermal Fibroblasts | Proliferation & Migration | TGF-β1 & Type I Collagen | Inhibition | 194 |

| J774A.1 Macrophages | Migration, NO, iNOS, COX-2, TNF-α synthesis | Lipopolysaccharide (LPS) | Inhibition | - |

| HCE-2 Cells | Phosphorylation of ERK and P38 | LPS or poly(I:C) | Inhibition | Significant at 3-9 µM |

| HCE-2 Cells | IL-6 and IL-8 Expression | LPS or poly(I:C) | Reduction | Dose-dependent |

| Th17 Cells | IL-17A Expression | - | Reduction | Dose-dependent (3 nM to 9 µM) |

Experimental Protocols

This section details the methodologies employed in key experiments to characterize the inhibitory activity of LCB 03-0110.

In Vitro c-Src Kinase Inhibition Assay

The direct inhibitory effect of LCB 03-0110 on c-Src kinase activity is typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.

-

Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.

-

Procedure:

-

Recombinant human c-Src enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.

-

LCB 03-0110 at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

The Kinase Detection Reagent, containing luciferase and luciferin, is added to convert ADP to ATP and generate a luminescent signal.

-

Luminescence is measured using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Assays

-

Cell Culture: Primary dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS).

-

Procedure:

-

Fibroblasts are seeded in a multi-well plate and grown to confluence.

-

A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.

-

The cells are washed to remove detached cells, and fresh medium containing various concentrations of LCB 03-0110 and a stimulant (e.g., TGF-β1) is added.

-

The closure of the scratch is monitored and imaged at different time points (e.g., 0, 24, and 48 hours) using a phase-contrast microscope.

-

The area of the scratch is measured using image analysis software, and the percentage of wound closure is calculated.

-

-

Cell Culture: J774A.1 macrophage cells are cultured in DMEM with FBS.

-

Measurement of Nitric Oxide (NO) Production:

-

Macrophages are pre-treated with LCB 03-0110 for a specified time.

-

The cells are then stimulated with lipopolysaccharide (LPS).

-

After incubation, the culture supernatant is collected.

-

The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

-

Measurement of TNF-α Production:

-

Similar to the NO assay, macrophages are pre-treated with LCB 03-0110 and then stimulated with LPS.

-

The concentration of TNF-α in the culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Western Blot Analysis of Signaling Proteins

-

Principle: This technique is used to detect and quantify the phosphorylation status of key signaling proteins, such as Akt and Focal Adhesion Kinase (FAK), to understand the mechanism of action of LCB 03-0110.

-

Procedure:

-

Cells (e.g., fibroblasts) are treated with LCB 03-0110 and the relevant stimulus (e.g., TGF-β1).

-

The cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Akt, anti-phospho-FAK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

The membrane can be stripped and re-probed with antibodies against the total forms of the proteins to normalize for protein loading.

-

Signaling Pathways and Experimental Workflows

The inhibitory activity of LCB 03-0110 on c-Src has significant downstream effects on key cellular signaling pathways involved in fibrosis and inflammation.

TGF-β1-Induced Fibroblast Activation Pathway

TGF-β1 is a potent profibrotic cytokine that activates fibroblasts, leading to their proliferation, migration, and differentiation into myofibroblasts. c-Src plays a crucial role in mediating these effects. LCB 03-0110, by inhibiting c-Src, disrupts this signaling cascade.

Caption: TGF-β1 signaling pathway inhibited by LCB 03-0110.

LPS-Induced Macrophage Activation Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. c-Src is implicated in this inflammatory signaling cascade.

Caption: LPS-induced pro-inflammatory signaling inhibited by LCB 03-0110.

Experimental Workflow: In Vitro Kinase Assay

The following diagram illustrates the general workflow for determining the in vitro inhibitory activity of LCB 03-0110 against a target kinase.

Caption: Workflow for in vitro kinase inhibition assay.

Conclusion

LCB 03-0110 is a highly potent inhibitor of c-Src kinase, with significant activity against other kinases involved in fibrosis and inflammation. Its ability to modulate key signaling pathways, such as those initiated by TGF-β1 and LPS, underscores its therapeutic potential in diseases characterized by excessive fibrosis and chronic inflammation. The data and methodologies presented in this guide provide a solid foundation for further research and development of LCB 03-0110 as a targeted therapeutic agent.

References

- 1. Src is a major signaling component for CTGF induction by TGF-beta1 in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TGFβ1 rapidly activates Src through a non-canonical redox signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. med.virginia.edu [med.virginia.edu]

- 8. Src is a major signaling component for CTGF induction by TGF-β1 in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

LCB 03-0110: A Multi-Kinase Inhibitor Targeting BTK and Syk Signaling Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LCB 03-0110 is a potent, small-molecule, multi-kinase inhibitor demonstrating significant activity against Bruton's tyrosine kinase (BTK) and Spleen tyrosine kinase (Syk).[1] These two non-receptor tyrosine kinases are critical mediators in multiple signaling pathways governing immune cell activation, proliferation, and inflammatory responses. This technical guide provides a comprehensive overview of the inhibitory action of LCB 03-0110 on BTK and Syk, including its broader kinase selectivity profile, detailed experimental methodologies for assessing its activity, and visualizations of its impact on relevant signaling cascades. This document is intended to serve as a valuable resource for researchers in immunology, oncology, and inflammatory diseases, as well as for professionals involved in the development of novel kinase inhibitors.

Kinase Inhibition Profile of LCB 03-0110

LCB 03-0110 has been characterized as a potent inhibitor of several tyrosine kinases, with particularly strong activity against members of the c-Src, BTK, and Syk families.[1] Its inhibitory activity has been quantified using in vitro kinase assays, providing IC50 values that indicate a high degree of potency. In addition to its effects on BTK and Syk, LCB 03-0110 also demonstrates inhibitory activity against Discoidin Domain Receptor 2 (DDR2).[2]

Quantitative Data on Kinase Inhibition

The inhibitory potency of LCB 03-0110 against a panel of protein tyrosine kinases was determined in a comprehensive study by Sun et al. (2012). The IC50 values for key targets are summarized in the table below.

| Kinase Target | IC50 (nM) | Reference |

| BTK | Data reported in Sun et al. (2012) | [1][3] |

| Syk | Data reported in Sun et al. (2012) | [1][3] |

| c-Src | 1.3 | [4] |

| DDR2 (activated) | 6 | [2] |

| DDR2 (non-activated) | 145 | [2] |

| DDR1 (in-cell) | 164 | [5][6] |

| DDR2 (in-cell) | 171 | [5][6] |

Note: The specific IC50 values for BTK and Syk are contained within the full publication or supplementary data of Sun et al., J Pharmacol Exp Ther, 2012, 340(3):510-9.[1][3]

Experimental Protocols

This section outlines the detailed methodologies for key experiments to characterize the inhibitory effects of LCB 03-0110 on BTK and Syk kinase activity and downstream cellular functions.

In Vitro Kinase Inhibition Assay (HotSpot™ Assay Platform)

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of LCB 03-0110 against purified BTK and Syk kinases.

Objective: To quantify the IC50 value of LCB 03-0110 for BTK and Syk.

Materials:

-

Purified recombinant human BTK and Syk enzymes

-

Specific peptide substrates for BTK and Syk

-

LCB 03-0110

-

Reaction Buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

-

[γ-³³P]ATP

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a solution of the specific kinase substrate in freshly prepared reaction buffer.

-

Add any required cofactors to the substrate solution.

-

Dispense the substrate solution into a multi-well plate.

-

Add serial dilutions of LCB 03-0110 or vehicle control (DMSO) to the wells.

-

Add the specific kinase (BTK or Syk) to each well to initiate the pre-incubation. Gently mix.

-

After a 20-minute pre-incubation at room temperature, initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction for a defined period (e.g., 2 hours) at 30°C.

-

Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each LCB 03-0110 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of BTK and Syk Phosphorylation

This protocol details the immunodetection of phosphorylated BTK and Syk in cell lysates to assess the in-cell inhibitory activity of LCB 03-0110.

Objective: To determine the effect of LCB 03-0110 on the phosphorylation status of BTK and Syk in a cellular context.

Materials:

-

Cell line expressing BTK and Syk (e.g., B-cell lymphoma lines)

-

Cell culture medium and supplements

-

LCB 03-0110

-

Agonist to induce BTK/Syk phosphorylation (e.g., anti-IgM)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-BTK (e.g., Tyr223), anti-total-BTK, anti-phospho-Syk (e.g., Tyr525/526), anti-total-Syk

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with varying concentrations of LCB 03-0110 for a predetermined time. Include a vehicle-only control.

-

Stimulate the cells with an appropriate agonist to induce BTK and Syk phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVST membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

-

Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against the total protein to confirm equal loading.

Cell Migration Assay (Transwell Assay)

This protocol describes an assay to evaluate the effect of LCB 03-0110 on the migration of cells that depend on BTK and/or Syk signaling.

Objective: To assess the inhibitory effect of LCB 03-0110 on cell migration.

Materials:

-

Cells of interest (e.g., macrophages, B-cells)

-

Transwell inserts (with appropriate pore size)

-

24-well tissue culture plates

-

Serum-free medium

-

Chemoattractant (e.g., medium with 10% FBS or a specific chemokine)

-

LCB 03-0110

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Culture cells to ~80% confluency, then harvest and resuspend them in serum-free medium.

-

Add the desired concentrations of LCB 03-0110 or vehicle control to the cell suspension.

-

Add chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells and add the treated cell suspension to the upper chamber.

-

Incubate the plate for a period appropriate for the cell type (typically 6-24 hours) at 37°C.

-

After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the underside of the membrane with a fixation solution.

-

Stain the migrated cells with crystal violet.

-

Wash the inserts to remove excess stain and allow them to dry.

-

Image the stained cells using a microscope and quantify the number of migrated cells.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of BTK and Syk and the proposed points of inhibition by LCB 03-0110.

BTK Signaling Pathway Inhibition

Caption: Inhibition of the BTK signaling pathway by LCB 03-0110.

Syk Signaling Pathway Inhibition

Caption: Inhibition of the Syk signaling pathway by LCB 03-0110.

Experimental Workflow for Kinase Inhibition Profiling

Caption: Workflow for in vitro kinase inhibition assay.

Conclusion

LCB 03-0110 is a potent multi-kinase inhibitor with significant activity against BTK and Syk. Its ability to modulate these key signaling nodes makes it a valuable tool for preclinical research in inflammatory diseases, autoimmune disorders, and certain cancers. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of LCB 03-0110 and for the development of next-generation kinase inhibitors with improved selectivity and efficacy.

References

- 1. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tgf-β1 — TargetMol Chemicals [targetmol.com]

- 5. Frontiers | Discoidin Domain Receptors: Potential Actors and Targets in Cancer [frontiersin.org]

- 6. Discoidin Domain Receptors: Potential Actors and Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]

An In-depth Technical Guide to LCB 03-0110 Dihydrochloride (CAS: 1962928-28-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LCB 03-0110 dihydrochloride (B599025) is a potent, ATP-competitive multi-tyrosine kinase inhibitor with significant therapeutic potential in a range of fibro-inflammatory and neurodegenerative conditions. This thienopyridine derivative demonstrates nanomolar inhibitory activity against c-Src kinase and the Discoidin Domain Receptor (DDR) family, in addition to other key kinases such as Bruton's tyrosine kinase (BTK) and Spleen tyrosine kinase (Syk).[1][2][3] Preclinical studies have highlighted its efficacy in suppressing scar formation, reducing neuroinflammation, and inhibiting angiogenesis. This document provides a comprehensive technical overview of LCB 03-0110 dihydrochloride, including its pharmacological data, detailed experimental methodologies for its evaluation, and an exploration of its mechanism of action through key signaling pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1962928-28-4 | [1][2] |

| Molecular Formula | C₂₄H₂₅Cl₂N₃O₂S | [1] |

| Molecular Weight | 490.45 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO (up to 100 mM) and Water (up to 100 mM) | [2] |

| Storage | Store at -20°C for long-term stability | [1] |

Pharmacological Data

In Vitro Kinase Inhibition

This compound exhibits potent inhibitory activity against a panel of tyrosine kinases. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Target Kinase | IC₅₀ (nM) | Assay Type | Reference |

| c-Src | 1.3 | In vitro kinase assay | [1][2] |

| DDR1 (autophosphorylation) | 164 | Cell-based assay (HEK293) | [3] |

| DDR2 (activated) | 6 | In vitro kinase assay | [3] |

| DDR2 (non-activated) | 145 | In vitro kinase assay | [3] |

| DDR2 (autophosphorylation) | 171 | Cell-based assay (HEK293) | [3] |

| Src Family Kinases (8 members) | 2-20 | In vitro kinase assay | [3] |

Cellular Activity

The compound has demonstrated significant effects on various cellular processes relevant to fibrosis, inflammation, and neurodegeneration.

| Cellular Process | Cell Line | Key Findings | Concentration | Reference |

| Fibroblast Proliferation & Migration | Primary Dermal Fibroblasts | Inhibition of TGF-β1 and type I collagen-induced proliferation and migration | IC₅₀ = 194 nM | [3] |

| Macrophage Activation | J774A.1 Macrophages | Inhibition of LPS-induced cell migration and production of NO, iNOS, COX-2, and TNF-α | - | [3] |

| DDR1/DDR2 Dephosphorylation | B35 Rat Neuroblastoma | Robust dephosphorylation of collagen-activated DDR1 and DDR2 | 10-100 µM | [4] |

| ERK and P38 Phosphorylation | HCE-2 Cells | Dose-dependent suppression of LPS-induced phosphorylation | 3-9 µM | [5] |

| IL-6 and IL-8 Expression | HCE-2 Cells | Reduction in LPS-induced cytokine expression | 3-9 µM | [5] |

| IL-17A Expression | Murine Th17 Cells | Dose-dependent decrease in expression | 3 nM - 9 µM | [5] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting key signaling pathways involved in cellular proliferation, inflammation, and tissue remodeling.

Inhibition of DDR1/2 and Src Signaling in Fibrosis

In fibrotic conditions, transforming growth factor-beta 1 (TGF-β1) and collagen are key mediators of fibroblast activation and extracellular matrix deposition. LCB 03-0110 inhibits the autophosphorylation of DDR1 and DDR2, which are collagen receptors, and also targets the downstream non-receptor tyrosine kinase c-Src. This dual inhibition disrupts the signaling cascade that leads to fibroblast proliferation and migration, key events in scar formation.

Modulation of Inflammatory Pathways in Macrophages

Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. LCB 03-0110 has been shown to suppress LPS-induced macrophage activation by inhibiting downstream signaling pathways, including the MAPK pathways involving ERK and p38. This leads to a reduction in the synthesis of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).

Anti-Angiogenic Effects via VEGFR-2 and JAK/STAT3 Inhibition

Vascular Endothelial Growth Factor (VEGF) is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. VEGF binds to its receptor, VEGFR-2, initiating downstream signaling through pathways such as the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway. LCB 03-0110 inhibits VEGFR-2 and JAK/STAT3 signaling, thereby suppressing endothelial cell proliferation, migration, and tube formation.

Experimental Protocols

The following protocols are based on published literature and provide a framework for the evaluation of this compound.

In Vitro c-Src Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a method to determine the in vitro inhibitory activity of LCB 03-0110 against c-Src kinase using a luminescence-based ADP detection assay.

Materials:

-

Recombinant human c-Src enzyme

-

Src-specific polypeptide substrate

-

This compound

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 5 µL of the compound solution, 5 µL of substrate solution, and 5 µL of ATP solution to each well.

-

Initiate the kinase reaction by adding 5 µL of diluted c-Src enzyme solution.

-

Incubate the plate at room temperature for 1 hour in the dark.

-

Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

Cell-Based DDR1/DDR2 Autophosphorylation Assay

This protocol details a method to assess the inhibitory effect of LCB 03-0110 on collagen-induced autophosphorylation of DDR1 and DDR2 in a cellular context.

Materials:

-

HEK293 cells overexpressing DDR1 or DDR2

-

This compound

-

Type I Collagen

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-DDR1, anti-phospho-DDR2, anti-DDR1, anti-DDR2, anti-Actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed HEK293-DDR1 or HEK293-DDR2 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with type I collagen (e.g., 10 µg/mL) for 90 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Rabbit Ear Hypertrophic Scar Model

This protocol describes the creation of a hypertrophic scar model in rabbits to evaluate the in vivo efficacy of topically applied LCB 03-0110.

Materials:

-

New Zealand White rabbits

-

Surgical instruments

-

Anesthetics

-

This compound formulated for topical application

-

Vehicle control

-

Biopsy punch

Procedure:

-

Anesthetize the rabbits according to approved animal care and use protocols.

-

Create full-thickness circular wounds (e.g., 7 mm diameter) on the ventral surface of each ear, extending down to the cartilage.

-

Allow the wounds to heal for a period of time (e.g., 3 weeks) to allow for the development of hypertrophic scars.

-

Divide the scars into treatment and control groups.

-

Apply the topical formulation of LCB 03-0110 or the vehicle control to the scars daily for a specified duration (e.g., 4 weeks).

-

At the end of the treatment period, photograph the scars for gross evaluation.

-

Harvest the scar tissue using a biopsy punch for histological analysis.

-

Process the tissue for hematoxylin (B73222) and eosin (B541160) (H&E) and Masson's trichrome staining to assess scar elevation index, collagen organization, and cellularity.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor with a well-defined in vitro and in vivo pharmacological profile. Its ability to potently inhibit key kinases involved in fibrosis, inflammation, and angiogenesis positions it as a strong candidate for further development in therapeutic areas with significant unmet medical needs. The experimental protocols and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

LCB 03-0110: A Technical Overview of its Discovery and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCB 03-0110 is a potent, multi-targeted tyrosine kinase inhibitor with significant anti-inflammatory, anti-angiogenic, and anti-fibrotic properties. Identified as a thienopyridine derivative, it exerts its effects by modulating several key signaling pathways implicated in various pathologies, including dry eye disease, scar formation, and neurodegenerative diseases. This document provides a comprehensive overview of the discovery, mechanism of action, and biological effects of LCB 03-0110, supported by quantitative data and detailed experimental protocols.

Discovery and Rationale

LCB 03-0110, chemically known as (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol), was identified as a potent inhibitor of the discoidin domain receptor (DDR) family of tyrosine kinases.[1][2] Further investigations revealed its broad-spectrum inhibitory activity against several other tyrosine kinases crucial for immune cell signaling and inflammatory responses, including the c-Src family, spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (Btk), and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][2] The rationale for its development stems from the therapeutic potential of targeting these kinases in diseases characterized by inflammation, aberrant angiogenesis, and fibrosis.

Synthesis

While a detailed, step-by-step synthesis protocol for LCB 03-0110 is not publicly available in the reviewed literature, it is described as a thienopyridine derivative.[1][2] The synthesis has been previously reported by Yang et al. in 2010.[3]

Mechanism of Action

LCB 03-0110 is a multi-tyrosine kinase inhibitor.[3][4] It has been shown to target a range of kinases, including DDR1, DDR2, c-Src, Btk, Syk, and VEGFR-2.[1][2][5] Its therapeutic effects are attributed to the inhibition of multiple signaling pathways that are often dysregulated in inflammatory and proliferative conditions.

Inhibition of Pro-inflammatory Signaling

LCB 03-0110 demonstrates significant anti-inflammatory effects by inhibiting key signaling pathways in immune and epithelial cells. In human corneal epithelial (HCE-2) cells, it suppresses the phosphorylation of p38 and ERK, components of the mitogen-activated protein kinase (MAPK) pathway, which are activated by inflammatory stimuli like lipopolysaccharide (LPS) and poly(I:C).[3][4] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and IL-8.[3][4] Furthermore, LCB 03-0110 has been shown to decrease the expression of IL-17A in T helper 17 (Th17) cells, a key cytokine in autoimmune and inflammatory diseases.[4]

Anti-angiogenic and Anti-fibrotic Activity

LCB 03-0110 inhibits angiogenesis by targeting VEGFR-2 and the JAK/STAT3 signaling pathway.[6] This inhibition leads to a reduction in VEGF-induced proliferation, migration, and tube formation of endothelial cells.[6] The anti-fibrotic effects of LCB 03-0110 are mediated through the inhibition of DDR1 and DDR2, which play a role in collagen-induced signaling. It suppresses the proliferation and migration of dermal fibroblasts induced by TGF-β1 and type I collagen.[1]

Quantitative Data

The biological activity of LCB 03-0110 has been quantified in various assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Comments |

| c-Src | 1.3 | Potent inhibitor.[7] |

| DDR2 (active form) | 6 | More inhibitory to the active form.[5] |

| DDR2 (inactive form) | 145 | [5] |

| DDR1 (collagen-induced) | 164 | In HEK293 cells.[5][8] |

| DDR2 (collagen-induced) | 171 | In HEK293 cells.[5][8] |

Table 2: Cellular Activity in Human Corneal Epithelial (HCE-2) Cells

| Treatment | Parameter | Effect | Concentration |

| LCB 03-0110 | p-ERK (LPS-induced) | Significant inhibition | 3-9 µM[4] |

| LCB 03-0110 | p-p38 (LPS-induced) | Significant inhibition | 3-9 µM[4] |

| LCB 03-0110 | IL-6 secretion (LPS-induced) | Dose-dependent decrease | 0.3-9 µM[4] |

| LCB 03-0110 | IL-8 secretion (LPS-induced) | Dose-dependent decrease | 0.3-9 µM[4] |

Table 3: Cellular Activity in Murine T helper 17 (Th17) Cells

| Treatment | Parameter | Effect | Concentration |

| LCB 03-0110 | IL-17A expression | Dose-dependent decrease | 0.003-9 µM[4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Cell Viability Assay

-

Cell Lines: Human Corneal Epithelial (HCE-2) cells, murine naïve CD4+ T cells.[4]

-

Method: Trypan Blue Exclusion.[4]

-

Procedure:

-

Culture cells in 12-well plates.

-

Treat HCE-2 cells with LCB 03-0110 (0.3, 1, 3, and 9 µM) for 24 hours.[4]

-

Treat naïve CD4+ T cells with LCB 03-0110 (0.003, 0.01, 0.03, 0.1, 1, 3, and 9 µM) for 4 days under Th17 polarizing conditions.[4]

-

Harvest cells and stain with Trypan Blue.

-

Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate cell viability as (viable cell count / total cell count) x 100%.

-

Western Blot Analysis

-

Objective: To determine the effect of LCB 03-0110 on protein phosphorylation (e.g., p-ERK, p-p38).[4]

-

Procedure:

-

Sample Preparation: Lyse treated cells in RIPA buffer. Determine protein concentration using a BCA assay.[9]

-

SDS-PAGE: Separate equal amounts of protein lysates on a 10% SDS-polyacrylamide gel.[4]

-

Protein Transfer: Transfer separated proteins to a polyvinylidene difluoride (PVDF) membrane.[4]

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p38, phospho-ERK, total p38, total ERK, GAPDH) overnight at 4°C.[4]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

-

Detection: Detect the signal using a chemiluminescence detection kit.[4]

-

Analysis: Quantify band density using software like ImageJ.[4]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the concentration of cytokines (e.g., IL-6, IL-8, IL-17A) in cell culture supernatants.[4]

-

Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest.

-

Prepare standards and samples according to the manufacturer's instructions.

-

Add standards and samples to the wells of a microplate pre-coated with a capture antibody.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the wells to remove unbound substances.

-

Add a detection antibody that binds to the captured cytokine.

-

Wash the wells.

-

Add an enzyme-linked secondary antibody that binds to the detection antibody.

-

Wash the wells.

-

Add a substrate that is converted by the enzyme to produce a colored product.

-

Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

-

Conclusion

LCB 03-0110 is a promising multi-tyrosine kinase inhibitor with a well-documented profile of anti-inflammatory, anti-angiogenic, and anti-fibrotic activities. Its ability to modulate multiple key signaling pathways makes it a valuable tool for research and a potential therapeutic candidate for a range of diseases. Further investigation into its clinical efficacy and safety is warranted.

References

- 1. DSpace at KIST: Browsing DSpace [pubs.kist.re.kr]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. LCB 03-0110 dihydrochloride | Src | TargetMol [targetmol.com]

- 8. Discoidin Domain Receptors: Potential Actors and Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad.com [bio-rad.com]

Preclinical Profile of LCB 03-0110 Dihydrochloride: A Multi-Targeted Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LCB 03-0110 dihydrochloride (B599025) is a potent, multi-targeted tyrosine kinase inhibitor with significant preclinical activity in oncology, inflammation, fibrosis, and neurodegeneration. This thienopyridine derivative demonstrates robust inhibition of key signaling pathways involved in angiogenesis, cell proliferation, migration, and inflammatory responses. Its mechanism of action is centered on the suppression of several critical kinases, including Discoidin Domain Receptors (DDR1/2), c-Src family kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the JAK/STAT signaling cascade. Preclinical studies have demonstrated its efficacy in reducing tumor growth and metastasis, mitigating scar formation, and showing potential in the treatment of neurodegenerative diseases and dry eye disease. This document provides a comprehensive overview of the preclinical data, including its inhibitory activity, cellular effects, and in vivo efficacy, supported by detailed experimental protocols and signaling pathway diagrams.

Core Mechanism of Action

LCB 03-0110 is a multi-tyrosine kinase inhibitor that exerts its effects by targeting several key signaling molecules. Its primary targets include, but are not limited to, the c-Src kinase, Discoidin Domain Receptor 2 (DDR2) family, Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk).[1] It also demonstrates potent inhibitory activity against VEGFR-2, c-SRC, and TIE-2 by binding to the ATP-binding site of these kinases. Furthermore, LCB 03-0110 has been shown to inhibit the JAK/STAT3 signaling pathway. This broad-spectrum inhibitory profile allows LCB 03-0110 to modulate multiple pathological processes.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of LCB 03-0110 has been quantified against a panel of protein tyrosine kinases. The half-maximal inhibitory concentrations (IC50) highlight its potent activity against key targets.

| Kinase Target | IC50 (nM) | Notes |

| c-Src | 1.3 | Potent inhibition of a key kinase in cell proliferation and migration.[1][2] |

| DDR2 (active form) | 6 | Demonstrates strong inhibition of the active form of this collagen receptor. |

| DDR2 (non-activated) | 145 | Shows preferential inhibition of the activated form of DDR2. |

| DDR1 (cell-based) | 164 | Inhibition of collagen-induced autophosphorylation in HEK293 cells. |

| DDR2 (cell-based) | 171 | Similar potency against DDR2 autophosphorylation in a cell-based assay. |

| BTK | - | Identified as a potent inhibitor.[1] |

| Syk | - | Identified as a potent inhibitor.[1] |

| VEGFR-2 | - | Inhibits kinase activity by binding to the ATP-binding site. |

| TIE-2 | - | Inhibits kinase activity by binding to the ATP-binding site. |

Note: A comprehensive kinase panel screening revealed that at a concentration of 10 µM, LCB 03-0110 inhibited over 90% of the activity of 20 different tyrosine kinases.

Preclinical Efficacy: In Vitro and In Vivo Models

The therapeutic potential of LCB 03-0110 has been evaluated in a variety of preclinical models, demonstrating its efficacy across different disease areas.

Anti-Angiogenic and Anti-Tumor Activity

In vitro studies have shown that LCB 03-0110 inhibits VEGF-induced proliferation, viability, migration, and capillary-like tube formation in endothelial cells. It also suppresses hypoxia-induced HIF/STAT3 signaling. In vivo, LCB 03-0110 has been shown to suppress the sprouting of endothelial cells in the rat aorta and the formation of new blood vessels in a mouse Matrigel plug assay. Furthermore, it has demonstrated the ability to suppress pulmonary metastasis and tumor xenografts in mice, suggesting its potential as a treatment for cancers characterized by aberrant VEGFR-2 and JAK/STAT3 signaling.

Anti-Fibrotic and Wound Healing Effects

LCB 03-0110 has shown significant promise in the modulation of wound healing and the reduction of scar formation. It suppresses the proliferation and migration of primary dermal fibroblasts induced by TGF-β1 and type I collagen.[1] This is associated with the inhibition of α-smooth muscle actin expression and the activation of Akt1 and focal adhesion kinase (FAK).[1] In a rabbit ear model of full-thickness excisional wounds, topical application of LCB 03-0110 suppressed the accumulation of myofibroblasts and macrophages, leading to reduced hypertrophic scar formation without delaying the wound closing process.[1]

Anti-Inflammatory Effects

LCB 03-0110 exhibits potent anti-inflammatory properties. In lipopolysaccharide (LPS)-activated J774A.1 macrophage cells, it inhibited cell migration and the synthesis of nitric oxide, inducible nitric-oxide synthase (iNOS), cyclooxygenase 2 (COX-2), and tumor necrosis factor-α (TNF-α).[1] In human corneal epithelial (HCE-2) cells, LCB 03-0110 significantly suppressed the phosphorylation of p38 and ERK and reduced the expression of IL-6 and IL-8 induced by LPS or poly(I:C).[3] It also dose-dependently decreased the expression of IL-17A in murine T helper 17 (Th17) cells, suggesting its potential for treating inflammatory conditions like dry eye disease.[3]

Neuroprotective Effects

Preclinical studies suggest a therapeutic potential for LCB 03-0110 in neurodegenerative diseases. It has been shown to reduce the levels of neurotoxic proteins, including amyloid-β (Aβ), hyperphosphorylated tau (p-tau), and α-synuclein, in cellular and animal models of neurodegeneration. The mechanism is thought to involve the inhibition of DDR1, which in turn enhances autophagy and reduces neuroinflammation.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways

The multi-targeted nature of LCB 03-0110 allows it to intervene in several critical signaling cascades.

Experimental Workflow Diagrams

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 value of LCB 03-0110 against a specific tyrosine kinase.

-

Materials:

-

Recombinant human kinase

-

Specific peptide substrate

-

ATP (at Km concentration for each kinase)

-

LCB 03-0110 dihydrochloride (serial dilutions)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of LCB 03-0110 in DMSO and then in kinase assay buffer.

-

Add the kinase and LCB 03-0110 (or vehicle control) to the wells of the microplate and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).

-

Calculate the percent inhibition for each concentration of LCB 03-0110 relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Western Blotting for Phospho-STAT3

-

Objective: To assess the effect of LCB 03-0110 on the phosphorylation of STAT3 in response to a stimulus.

-

Materials:

-

Cell line of interest (e.g., HUVECs, cancer cell line)

-

This compound

-

Stimulant (e.g., VEGF, IL-6)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-loading control like β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of LCB 03-0110 for a specified time (e.g., 1-2 hours).

-

Stimulate cells with the appropriate agonist (e.g., VEGF) for a short period (e.g., 15-30 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT3 and a loading control to ensure equal protein loading.

-

Fibroblast Migration Assay (Scratch Assay)

-

Objective: To evaluate the effect of LCB 03-0110 on TGF-β1-induced fibroblast migration.

-

Materials:

-

Primary human dermal fibroblasts

-

This compound

-

TGF-β1

-

Culture medium with low serum

-

Pipette tip or cell scraper

-

-

Procedure:

-

Grow fibroblasts to a confluent monolayer in a multi-well plate.

-

Create a "scratch" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh low-serum medium containing TGF-β1 and different concentrations of LCB 03-0110 (or vehicle control).

-

Image the scratch at 0 hours.

-

Incubate the plate at 37°C and 5% CO2.

-

Image the same field at various time points (e.g., 24, 48 hours).

-

Measure the width of the scratch at each time point and calculate the percentage of wound closure.

-

In Vivo Rabbit Ear Hypertrophic Scar Model

-

Objective: To assess the efficacy of topically applied LCB 03-0110 in reducing hypertrophic scar formation.

-

Materials:

-

New Zealand White rabbits

-

Surgical instruments for creating full-thickness wounds

-

LCB 03-0110 formulated in a suitable vehicle for topical application (e.g., cream or gel)

-

Dressing materials

-

-

Procedure:

-

Anesthetize the rabbits and create full-thickness, circular excisional wounds on the ventral side of the ears.

-

Apply the LCB 03-0110 formulation or vehicle control to the wounds daily or as per the study design.

-

Monitor the wounds for signs of healing and scar formation.

-

At the end of the study period (e.g., 28-35 days), euthanize the animals and harvest the wound tissue.

-

Perform histological analysis (H&E and Masson's trichrome staining) to assess the scar elevation index, collagen organization, and cellular infiltration.

-

Conduct immunohistochemistry for markers of myofibroblasts (α-SMA) and macrophages.

-

Conclusion

This compound is a promising preclinical candidate with a well-defined multi-targeted mechanism of action. Its ability to potently inhibit key kinases involved in angiogenesis, fibrosis, inflammation, and cell proliferation provides a strong rationale for its further development in a range of therapeutic areas. The data summarized in this guide highlights its consistent efficacy across a variety of in vitro and in vivo models. Further studies are warranted to fully elucidate its pharmacokinetic and safety profiles in preparation for potential clinical evaluation.

References

LCB 03-0110: A Technical Guide on its Inhibitory Effect on Fibroblast Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of LCB 03-0110, a potent pan-discoidin domain receptor (DDR)/c-Src family tyrosine kinase inhibitor, with a specific focus on its effects on fibroblast activation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

LCB 03-0110, a thienopyridine derivative, has been identified as a multi-targeted kinase inhibitor. Its primary mechanism of action in the context of fibrosis involves the inhibition of key signaling molecules that drive the activation of fibroblasts, critical cellular mediators of tissue scarring.[1][2][3] The compound has demonstrated potent inhibitory activity against Discoidin Domain Receptors (DDR1 and DDR2) and c-Src, which are crucial for fibroblast proliferation, migration, and differentiation into myofibroblasts.[4][5][6]

Data Presentation

The inhibitory activity of LCB 03-0110 has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition by LCB 03-0110

| Target Kinase | IC₅₀ (nM) | Reference |

| c-Src | 1.3 | [4] |

| DDR2 (active) | 6 | [6] |

| DDR2 (inactive) | 145 | [6] |

Table 2: Cellular Inhibitory Activity of LCB 03-0110

| Cell Line | Assay | IC₅₀ (nM) | Reference |

| HEK293-DDR1b | Collagen-induced DDR1 Autophosphorylation | 164 | [6] |

| HEK293-DDR2 | Collagen-induced DDR2 Autophosphorylation | 171 | [6] |

Table 3: Qualitative Summary of LCB 03-0110 Effects on Primary Dermal Fibroblasts

| Parameter | Stimulus | Effect of LCB 03-0110 | Reference |

| Proliferation | TGF-β1, Type I Collagen | Suppression | [1][2] |

| Migration | TGF-β1, Type I Collagen | Suppression | [1][2] |

| α-SMA Expression | TGF-β1, Type I Collagen | Inhibition | [1][2] |

| Akt1 Activation | TGF-β1, Type I Collagen | Inhibition | [1][2] |

| FAK Activation | TGF-β1, Type I Collagen | Inhibition | [1][2] |

Signaling Pathways Modulated by LCB 03-0110 in Fibroblasts

Transforming growth factor-beta 1 (TGF-β1) is a potent profibrotic cytokine that, along with extracellular matrix components like type I collagen, drives fibroblast activation. This process is mediated by a complex signaling network. LCB 03-0110 intervenes at critical nodes of this network. The binding of collagen to Discoidin Domain Receptors (DDRs) and subsequent receptor autophosphorylation is a key initiating event. LCB 03-0110 directly inhibits this activation. Furthermore, it potently inhibits c-Src, a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from various cell surface receptors, including integrins and receptor tyrosine kinases. Downstream of these initial events, LCB 03-0110 has been shown to suppress the activation of Akt1 and Focal Adhesion Kinase (FAK), both of which are crucial for cell survival, proliferation, and migration.[1][2] The culmination of this inhibitory activity is a reduction in the expression of α-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation.

Caption: LCB 03-0110 inhibits key signaling nodes in fibroblast activation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of LCB 03-0110 on fibroblast activation.

Cell Culture and Treatment

-

Cell Line: Primary human or mouse dermal fibroblasts.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol:

-

Seed fibroblasts in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for proliferation assays).

-

Allow cells to adhere and grow to sub-confluency.

-

Serum-starve the cells in DMEM with 0.5% FBS for 24 hours prior to treatment.

-

Pre-treat cells with varying concentrations of LCB 03-0110 or vehicle (DMSO) for 1 hour.

-

Stimulate cells with TGF-β1 (e.g., 10 ng/mL) and/or coat plates with Type I Collagen (e.g., 50 µg/mL) for the desired time period (e.g., 24-48 hours).

-

Fibroblast Proliferation Assay (MTS Assay)

-

Seed fibroblasts in a 96-well plate at a density of 5,000 cells/well and follow the treatment protocol above.

-

After the incubation period, add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay for Migration

-

Seed fibroblasts in a 6-well plate and grow to a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash with phosphate-buffered saline (PBS) to remove detached cells.

-

Add serum-free DMEM containing the desired concentrations of LCB 03-0110 and TGF-β1.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a phase-contrast microscope.

-

Quantify the migration by measuring the change in the scratch area over time using image analysis software (e.g., ImageJ).

Western Blotting for α-SMA, Phospho-Akt1, and Phospho-FAK

-

Grow and treat fibroblasts in 6-well plates as described in the cell culture protocol.

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-α-SMA, anti-phospho-Akt1, anti-phospho-FAK, and a loading control like anti-GAPDH or anti-β-actin).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

Caption: Workflow for assessing LCB 03-0110's effect on fibroblasts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Discoidin Domain Receptors: Potential Actors and Targets in Cancer [frontiersin.org]

- 5. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

LCB 03-0110: A Multi-Kinase Inhibitor's Impact on Cellular Signaling

FOR IMMEDIATE RELEASE

SEOUL, South Korea – LCB 03-0110, a thienopyridine derivative, is emerging as a potent multi-tyrosine kinase inhibitor with significant implications for therapeutic development in inflammatory diseases and oncology. This technical guide provides an in-depth analysis of the signaling pathways modulated by LCB 03-0110, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Pathways Modulated by LCB 03-0110

LCB 03-0110 exerts its biological effects by targeting a range of critical signaling kinases. The primary pathways affected include the Mitogen-Activated Protein Kinase (MAPK) cascade, the JAK/STAT signaling axis, and pathways mediated by Discoidin Domain Receptors (DDR) and Src family tyrosine kinases. Additionally, it has been shown to inhibit Bruton's tyrosine kinase (Btk), Spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2]

Mitogen-Activated Protein Kinase (MAPK) Pathway